molecular formula C13H10ClF3O3 B15394539 6-chloro-7,8-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

6-chloro-7,8-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

Cat. No.: B15394539
M. Wt: 306.66 g/mol
InChI Key: IDFHCDIRYRPEOQ-UHFFFAOYSA-N
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Description

6-chloro-7,8-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid is a useful research compound. Its molecular formula is C13H10ClF3O3 and its molecular weight is 306.66 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-7,8-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (hereafter referred to as "the compound") is a member of the chromene family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H14ClF3O3
  • Molecular Weight : 334.718 g/mol
  • LogP : 4.4288 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 46.53 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and pharmacokinetics.

Research indicates that the compound exhibits its biological effects through various mechanisms:

  • Inhibition of Enzymes : The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), suggesting its potential as an anti-inflammatory agent. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antioxidant Activity : Like many flavonoids, the compound likely possesses antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity is essential for preventing chronic diseases, including cancer and cardiovascular disorders.
  • Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of cell cycle regulators and apoptosis pathways .

1. Anti-inflammatory Effects

The compound's ability to inhibit COX-2 suggests its utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. The selective inhibition reduces the risk of adverse effects associated with non-selective NSAIDs.

2. Anticancer Properties

Studies have highlighted the potential anticancer effects of this compound through:

  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors such as p21 and p27 .
  • Apoptosis Induction : Evidence suggests that treatment with the compound leads to increased apoptosis in cancer cells, contributing to reduced tumor growth.

Case Study 1: COX-2 Inhibition

In a study examining various chromene derivatives, it was found that certain enantiomers of the compound exhibited significantly higher COX-2 inhibition compared to COX-1, which aligns with findings from other flavonoid studies . This selectivity is critical for drug development aimed at reducing inflammation while minimizing side effects.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of related chromene compounds showed a dose-dependent inhibition of cell proliferation in colorectal cancer cell lines. The study revealed that compounds similar to this compound effectively engaged CDK pathways to inhibit cancer progression .

Properties

Molecular Formula

C13H10ClF3O3

Molecular Weight

306.66 g/mol

IUPAC Name

6-chloro-7,8-dimethyl-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C13H10ClF3O3/c1-5-6(2)10-7(4-9(5)14)3-8(12(18)19)11(20-10)13(15,16)17/h3-4,11H,1-2H3,(H,18,19)

InChI Key

IDFHCDIRYRPEOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=C(C(OC2=C1C)C(F)(F)F)C(=O)O)Cl

Origin of Product

United States

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